REACTION_CXSMILES
|
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[SiH:5]([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:6][CH3:7].[SiH](Cl)(Cl)Cl>>[Si:5]([CH2:3][CH2:2][CH2:1][Cl:4])([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:6][CH3:7]
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
Pt
|
Quantity
|
0.05 mL
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
44 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
was heated up to 54.5° C. during addition (30 min)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
a violent exothermic reaction from 62° C. to 110° C
|
Type
|
CUSTOM
|
Details
|
16 min
|
Duration
|
16 min
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](CC)(CC)(CC)CCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.79 g | |
YIELD: PERCENTYIELD | 40.5% | |
YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |